Cas no 1001567-64-1 (ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate)

ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester
- ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- SCHEMBL13024308
- BBL039089
- AKOS000309351
- EN300-229353
- ethyl (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- STK312980
- Ethyl2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
- CS-0299134
- 1001567-64-1
- ethyl 2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetate
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- MDL: MFCD03885075
- Inchi: InChI=1S/C9H13ClN2O2/c1-4-14-8(13)5-12-7(3)9(10)6(2)11-12/h4-5H2,1-3H3
- InChI Key: JNHZGVROTINHPC-UHFFFAOYSA-N
- SMILES: CCOC(=O)CN1C(=C(C(=N1)C)Cl)C
Computed Properties
- Exact Mass: 216.0665554Da
- Monoisotopic Mass: 216.0665554Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.1Ų
- XLogP3: 2
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-229353-0.05g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
Enamine | EN300-229353-0.25g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 95% | 0.25g |
$138.0 | 2024-06-20 | |
Fluorochem | 027103-5g |
4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester |
1001567-64-1 | 5g |
£591.00 | 2022-03-01 | ||
Enamine | EN300-229353-1.0g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 95% | 1.0g |
$278.0 | 2024-06-20 | |
Enamine | EN300-229353-5g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 5g |
$785.0 | 2023-09-15 | ||
Fluorochem | 027103-1g |
4-Chloro-3,5-dimethyl-pyrazol-1-yl)-acetic acid ethyl ester |
1001567-64-1 | 1g |
£210.00 | 2022-03-01 | ||
Enamine | EN300-229353-1g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 1g |
$278.0 | 2023-09-15 | ||
Enamine | EN300-229353-10g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 10g |
$1548.0 | 2023-09-15 | ||
Enamine | EN300-229353-0.5g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 95% | 0.5g |
$217.0 | 2024-06-20 | |
Enamine | EN300-229353-0.1g |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate |
1001567-64-1 | 95% | 0.1g |
$97.0 | 2024-06-20 |
ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate Related Literature
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1. Book reviews
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
Additional information on ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate
Research Brief on Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS: 1001567-64-1)
Ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS: 1001567-64-1) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in drug discovery and development. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting inflammatory and infectious diseases. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, leveraging its unique chemical properties and reactivity.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate in the synthesis of small-molecule inhibitors targeting the NLRP3 inflammasome, a critical component in the pathogenesis of inflammatory diseases such as gout and Alzheimer's disease. The study demonstrated that derivatives of this compound exhibited potent inhibitory activity, with IC50 values in the low micromolar range. These findings highlight its potential as a lead compound for developing anti-inflammatory therapeutics.
Another recent advancement involves the use of ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate in the development of antimicrobial agents. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of novel pyrazole-based analogs with broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Escherichia coli. The researchers attributed the enhanced efficacy to the chloro and methyl substituents on the pyrazole ring, which improved membrane permeability and target binding affinity.
From a synthetic chemistry perspective, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate has been utilized in multicomponent reactions to generate diverse heterocyclic libraries. A 2023 ACS Combinatorial Science publication detailed its use in a one-pot synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with demonstrated anticancer activity. The study emphasized the compound's role in streamlining synthetic routes and improving yields, making it a valuable tool for high-throughput screening campaigns.
Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate. Recent pharmacokinetic studies have identified issues with metabolic stability and oral bioavailability, prompting efforts to modify the core structure. For instance, a 2023 European Journal of Pharmaceutical Sciences article proposed structural tweaks, such as replacing the ethyl ester with a more metabolically stable amide group, to address these limitations.
In conclusion, ethyl 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetate (CAS: 1001567-64-1) continues to be a focal point in chemical biology research, with applications spanning anti-inflammatory, antimicrobial, and anticancer drug discovery. Ongoing studies aim to refine its derivatives for clinical translation, addressing both efficacy and safety concerns. Future research directions may include exploring its utility in targeted drug delivery systems and combination therapies.
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